molecular formula C11H15ClN2S B3989074 1-Butan-2-yl-3-(4-chlorophenyl)thiourea

1-Butan-2-yl-3-(4-chlorophenyl)thiourea

Cat. No.: B3989074
M. Wt: 242.77 g/mol
InChI Key: MZZQYGGPTYZPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butan-2-yl-3-(4-chlorophenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Butan-2-yl-3-(4-chlorophenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature .

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of carbamoyl isothiocyanates as starting materials. These compounds react with primary amines to form various thiourea derivatives. The process is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Butan-2-yl-3-(4-chlorophenyl)thiourea undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfinyl or sulfonyl compounds, while reduction yields amines .

Scientific Research Applications

1-Butan-2-yl-3-(4-chlorophenyl)thiourea has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 1-Isobutyl-3-cyclohexylthiourea
  • 1-tert-Butyl-3-cyclohexylthiourea
  • 1-(3-chlorophenyl)-3-cyclohexylthiourea
  • 1-(1,1-dibutyl)-3-phenylthiourea
  • 1-(2-chlorophenyl)-3-phenylthiourea
  • 1-(4-chlorophenyl)-3-phenylthiourea

Uniqueness

1-Butan-2-yl-3-(4-chlorophenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-2-yl group and a 4-chlorophenyl group makes it particularly effective in certain applications, such as enzyme inhibition and antibacterial activity .

Properties

IUPAC Name

1-butan-2-yl-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2S/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZQYGGPTYZPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Reactant of Route 5
Reactant of Route 5
1-Butan-2-yl-3-(4-chlorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
1-Butan-2-yl-3-(4-chlorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.